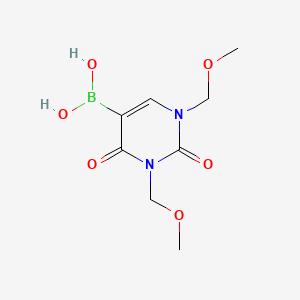

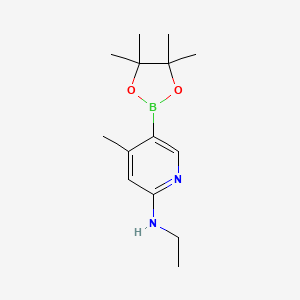

(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

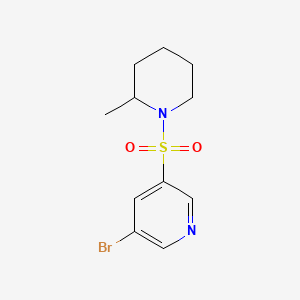

“(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid” is a type of boronic acid, which are highly valuable building blocks in organic synthesis .

Molecular Structure Analysis

The molecular weight of this compound is 244.01 . The InChI code is 1S/C8H13BN2O6/c1-16-4-10-3-6 (9 (14)15)7 (12)11 (5-17-2)8 (10)13/h3,14-15H,4-5H2,1-2H3 .Chemical Reactions Analysis

The compound can be involved in various chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

The compound is a solid . It has a SMILES string of COCN1C=C (C (N (C1=O)COC)=O)B (O)O .Applications De Recherche Scientifique

Catalytic Protodeboronation

1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl: boronic acid has found utility in catalytic protodeboronation reactions. While boronic esters are commonly used in organic synthesis, their protodeboronation (removal of the boron moiety) is less explored. However, this compound allows for efficient protodeboronation of primary, secondary, and tertiary alkyl boronic esters using a radical approach. Notably, it enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

Amidation Catalyst

Boron derivatives, including boronic acids, have emerged as efficient catalysts for amide formation. In particular, 1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl boronic acid can facilitate direct catalytic amidations from carboxylic acid and ester derivatives. These reactions occur under milder conditions, even in the presence of sensitive and functionalized substrates .

Demethylation Reactions

The compound’s boron moiety plays a crucial role in demethylation reactions. When used as a catalyst alongside hydrogen bromide or boron tribromide (BBr3), it effectively demethylates organic compounds, leading to the synthesis of m-aryloxy phenols. The coordination of boron with electron-rich sites enhances the outcome of these reactions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[1,3-bis(methoxymethyl)-2,4-dioxopyrimidin-5-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O6/c1-16-4-10-3-6(9(14)15)7(12)11(5-17-2)8(10)13/h3,14-15H,4-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZNFSMDERGTIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C(=O)N(C1=O)COC)COC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681653 |

Source

|

| Record name | [1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid | |

CAS RN |

1256346-16-3 |

Source

|

| Record name | [1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B577543.png)

![2-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B577545.png)

![Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B577549.png)

![2,6-Diphenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B577552.png)

![t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate](/img/structure/B577556.png)

![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B577563.png)